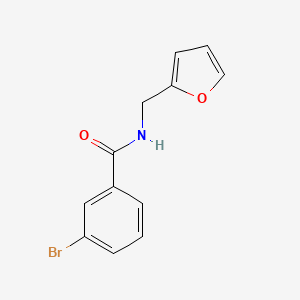

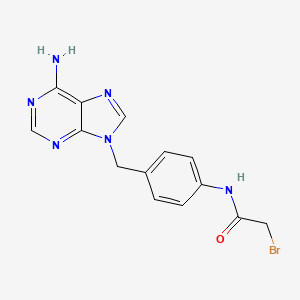

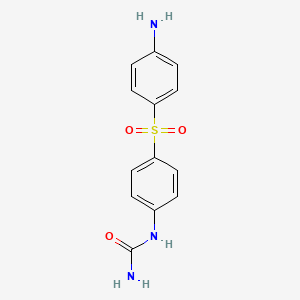

3-bromo-N-(furan-2-ylmethyl)benzamide

Vue d'ensemble

Description

3-bromo-N-(2-furanylmethyl)benzamide is a carbonyl compound and an organohalogen compound.

Applications De Recherche Scientifique

Synthesis and Modification

- A study by Gill et al. (2008) developed a method for synthesizing 2-bromo-3-aroyl-benzo[b]furans, which could potentially include compounds like 3-bromo-N-(furan-2-ylmethyl)benzamide. This method utilizes the 2-bromo group as a versatile handle in palladium-mediated couplings and direct nucleophilic substitutions, providing access to a range of substituted benzo[b]furans (Gill et al., 2008).

Crystal Structure Analysis

- Galešić and Vlahov (1990) conducted a crystal structure analysis of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide. This research provides insights into the structural properties of furan-benzamide derivatives, which is crucial for understanding their chemical behavior and potential applications (Galešić & Vlahov, 1990).

Interaction Analysis and Molecular Docking

- Research by Geiger et al. (2014) on the structural characterization of furan-substituted benzimidazoles, which are structurally related to this compound, provides valuable insights into π-π and C-H···π interaction energies. Such analyses are critical for understanding how these compounds might interact with other molecules, influencing their applications in various scientific fields (Geiger et al., 2014).

Antimicrobial Evaluation

- Sethi et al. (2016) synthesized N-benzimidazol-1-yl-methyl-benzamide derivatives and evaluated their in vitro antimicrobial activity. This research indicates the potential of benzamide derivatives, including those with furan substitutions, in antimicrobial applications (Sethi et al., 2016).

Reactivity and Synthesis

- The synthesis and reactivity of furan-benzothiazole and furan-carboxamide compounds have been explored by Aleksandrov and El’chaninov (2017). These studies provide a basis for understanding the chemical reactivity and synthesis pathways of furan-benzamide compounds (Aleksandrov & El’chaninov, 2017).

Photochemical Synthesis

- Protti et al. (2012) described a metal-free photochemical method to synthesize 2-substituted benzo[b]furans. This research might be relevant to the synthesis of this compound, showcasing an environmentally friendly approach to synthesizing furan-containing compounds (Protti et al., 2012).

Safety and Hazards

“3-bromo-N-(furan-2-ylmethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

3-bromo-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKKCHLTWZPXIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355618 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346663-79-4 | |

| Record name | 3-bromo-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[2-[[1-(4-Methoxyphenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1209496.png)

![7-bromo-6-chloro-3-[3-[(3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide](/img/structure/B1209498.png)

![1h-Naphth[2,3-d]imidazole](/img/structure/B1209511.png)